N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

Description

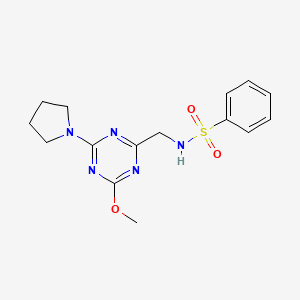

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a sulfonamide-triazine hybrid compound characterized by a 1,3,5-triazine core substituted with a methoxy group at the 4-position, a pyrrolidin-1-yl group at the 6-position, and a benzenesulfonamide moiety attached via a methyl linker. This structure combines the bioactivity of sulfonamides (known for antimicrobial and enzyme-inhibitory properties) with the versatility of triazine derivatives, which are widely used in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-23-15-18-13(17-14(19-15)20-9-5-6-10-20)11-16-24(21,22)12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGCHKGBCFHIKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves a multi-step process:

Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

Substitution Reactions: The methoxy group and pyrrolidine ring are introduced via nucleophilic substitution reactions.

Sulfonamide Formation: The final step involves the reaction of the triazine derivative with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The triazine ring can undergo further substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or aryl halides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

The triazine ring’s substituents critically influence biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Pyrrolidin-1-yl vs. This may reduce soil persistence or alter selectivity .

- Methoxy (4-position) : Common in herbicides (e.g., tritosulfuron, triasulfuron), this group likely stabilizes the triazine ring and modulates electron density for optimal target interaction .

Physicochemical Properties

- Stability : Methoxy groups at the 4-position enhance thermal and hydrolytic stability, as seen in triasulfuron and tritosulfuron .

Biological Activity

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound that features a unique combination of a triazine ring and a benzenesulfonamide moiety, along with a pyrrolidine substituent. This structural configuration enhances its solubility and biological activity, making it a compound of interest in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 345.407 g/mol. The structure can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. Notably, the compound has shown potential in:

- Anticancer Activity : Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways.

- Antimicrobial Properties : The triazine moiety has been associated with antimicrobial activity against certain bacterial strains.

1. Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapy agents like doxorubicin. The mechanism involved downregulation of cyclin D1 and matrix metalloproteinase 9 (MMP9), which are crucial for cell cycle progression and metastasis .

2. Antimicrobial Activity

In vitro tests demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-function relationship (SAR) analysis revealed that modifications to the pyrrolidine substituent could enhance its antimicrobial efficacy .

Case Study 1: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The study found that the compound induced apoptosis through activation of caspases and disruption of mitochondrial membrane potential. This suggests its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial properties that could be leveraged for developing new antibiotics .

Comparative Analysis

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-methoxyphenyl)-N'-methylurea | Urea derivative with methoxy substitution | Exhibits moderate anticancer activity |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-y)-4-methylmorpholinium chloride | Triazine ring with morpholinium substitution | Strong ionization properties |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | Chlorinated derivative of triazine | Used as an intermediate in pesticide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.